molecular formula C15H18N2O5S B2636784 N-[2-[[2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide CAS No. 2361681-99-2

N-[2-[[2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide

Cat. No. B2636784
CAS RN: 2361681-99-2
M. Wt: 338.38
InChI Key: ZAPFNWSZNYHUHC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzoxathiin core, along with various other functional groups including amide and acetyl groups . The exact three-dimensional structure would depend on the specific stereochemistry of the compound, which is not provided in the name.


Chemical Reactions Analysis

As a complex organic compound, “N-[2-[[2-(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide” would be expected to undergo a variety of chemical reactions. These could include reactions at the amide and acetyl groups, as well as reactions involving the benzoxathiin core .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Given the complexity of this compound, future research could focus on developing efficient synthesis methods, studying its reactivity and potential applications, and investigating its safety profile .

properties

IUPAC Name

N-[2-[[2-(4,4-dioxo-2,3-dihydro-1,4λ6-benzoxathiin-2-yl)acetyl]amino]ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-2-14(18)16-7-8-17-15(19)9-11-10-23(20,21)13-6-4-3-5-12(13)22-11/h2-6,11H,1,7-10H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPFNWSZNYHUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCNC(=O)CC1CS(=O)(=O)C2=CC=CC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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